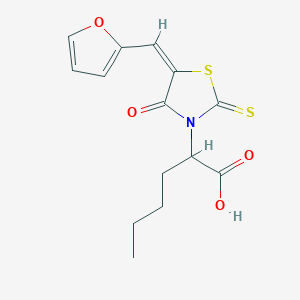

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a furan-2-ylmethylene substituent at the 5-position of the thiazolidinone core and a hexanoic acid chain at the 3-position. Its molecular formula is C₁₄H₁₅NO₄S₂, with a molecular weight of 325.400 g/mol (CAS No. 851304-85-3) . The compound exhibits a melting point of 135–138°C, as observed in structurally similar indole-substituted analogs .

Properties

IUPAC Name |

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-2-3-6-10(13(17)18)15-12(16)11(21-14(15)20)8-9-5-4-7-19-9/h4-5,7-8,10H,2-3,6H2,1H3,(H,17,18)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXUPGFMBXWKFX-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine-3-hexanoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The thioxothiazolidinone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and thioxothiazolidinone moiety may play roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Thiazolidinone derivatives are extensively studied for their diverse pharmacological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key Observations :

- Substituent Impact : The furan-2-ylmethylene group in the target compound confers moderate polarity, whereas analogs with chlorophenyl (e.g., ) or pyrazolyl (e.g., ) substituents show enhanced bioactivity due to increased electron-withdrawing effects or aromatic stacking.

- However, shorter chains (e.g., propanoic acid in ) may favor metabolic stability.

- Melting Points : Compounds with rigid aromatic substituents (e.g., pyrazolyl in ) exhibit higher melting points (>250°C) compared to the target compound (135–138°C), suggesting differences in crystallinity and solubility .

Biological Activity

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several significant structural components:

- Thiazolidinone Core : Known for various biological activities, particularly in antidiabetic and anticancer applications.

- Furan Moiety : Associated with antimicrobial properties.

- Hexanoic Acid Side Chain : May influence the solubility and bioactivity of the compound.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The thiazolidinone and furan rings are likely crucial in these interactions, influencing the compound's pharmacodynamics.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects in leukemia cell lines, with studies demonstrating that modifications to the substituents can enhance their anticancer efficacy .

| Compound | Cell Line Tested | Activity | Notes |

|---|---|---|---|

| 5e | HL-60 | Potent | Induces apoptosis via LDH assay |

| 5k | K562 | Moderate | Electron-donating groups enhance activity |

Antimicrobial Activity

The furan moiety in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to show antibacterial activity against various pathogens. The presence of electron-withdrawing or donating groups can significantly affect this activity .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Furan-2-carbaldehyde is reacted with 4-oxo-2-thioxothiazolidine under basic conditions.

- Purification : The product is purified using recrystallization or chromatography techniques .

Research Findings and Case Studies

- Antiproliferative Studies : A study highlighted that thiazolidinone derivatives exhibit dose-dependent antiproliferative effects in human leukemia cell lines. The study utilized MTT assays to assess viability and found that certain derivatives significantly reduced cell viability at low concentrations .

- Mechanistic Insights : Flow cytometric analysis indicated that some derivatives induce apoptosis through mitochondrial pathways, suggesting that the thiazolidinone structure plays a critical role in mediating these effects .

- Comparative Analysis : The biological activity of this compound was compared to other thiazolidinone derivatives, revealing unique properties attributed to its specific functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.